(4S)-5,5,5-Trifluoro-D-leucine

Peptide Engineering Protein Thermostability Coiled-Coil Design

Standard L-leucine or racemic mixtures fail to provide stereochemical precision or quantifiable fluorination effects. This (4S)-configured, trifluoromethylated D-amino acid is the exact building block for controlled stability studies. - **Quantified outcome**: 13°C higher Tm in GCN4-p1d leucine zipper (CD thermal denaturation, 30 µM). - **Functional gain**: 0.5-1.2 kcal/mol increase in folding free energy; 55% improved coiled-coil binding energy. - **Supply**: Research-grade, single stereoisomer for SPPS or engineered incorporation.

Molecular Formula C6H10F3NO2
Molecular Weight 185.14 g/mol
Cat. No. B14908598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-5,5,5-Trifluoro-D-leucine
Molecular FormulaC6H10F3NO2
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)N)C(F)(F)F
InChIInChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3-,4+/m0/s1
InChIKeyXFGVJLGVINCWDP-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-5,5,5-Trifluoro-D-leucine: Fluorinated D-Amino Acid


(4S)-5,5,5-Trifluoro-D-leucine (CAS 109719-09-7, molecular weight 185.14 g/mol) is a non-canonical amino acid that combines D-chirality with a trifluoromethyl group substitution on the leucine side chain, yielding the molecular formula C₆H₁₀F₃NO₂ [1]. This fluorinated analog exhibits markedly altered physicochemical properties relative to natural leucine, including increased side-chain hydrophobicity and steric bulk that enable quantifiable enhancements in coiled-coil peptide thermal stability [2]. The compound is available as a research-grade building block for peptide engineering, structure-activity studies, and selective pressure incorporation applications requiring proteolytically robust or structurally stabilized constructs [1].

Why (4S)-5,5,5-Trifluoro-D-leucine Cannot Be Substituted


Generic substitution with natural L-leucine or racemic DL-trifluoroleucine fails in applications requiring either stereochemical precision or context-dependent fluorination effects. The (4S) stereoisomer possesses D-configuration at the α-carbon, making it incompatible with canonical ribosomal translation machinery in wild-type systems; however, when incorporated via engineered systems or solid-phase peptide synthesis, this stereochemistry confers resistance to endogenous proteases that target L-amino acid residues [1]. The trifluoromethyl substitution itself produces divergent stability outcomes depending on the structural context: while fluorination at the d-positions of the GCN4-p1d leucine zipper elevates thermal unfolding midpoint temperature by 13°C relative to the hydrogenated form [2], global substitution of all leucine residues in chloramphenicol acetyltransferase with trifluoroleucine preserves catalytic activity at ambient temperature but reduces thermostability [3]. These context-dependent effects preclude simple analog interchange without empirical validation. Furthermore, the racemic DL-mixture (CAS 2792-72-5) introduces variable stereochemical composition that compromises reproducibility in stereosensitive assays such as LAT1 competitive inhibition studies, where the IC₅₀ of 1.12 × 10⁵ nM was measured under defined stereochemical conditions [4].

Head-to-Head Performance: (4S)-5,5,5-Trifluoro-D-leucine


Enhanced Coiled-Coil Thermal Stability

Substitution of leucine residues with 5,5,5-trifluoroleucine at the d-positions of the GCN4-p1d leucine zipper peptide produces quantifiable thermal stabilization relative to the hydrogenated (natural leucine-containing) form. This represents a direct comparative assessment of fluorinated versus non-fluorinated analogs in an identical peptide scaffold [1]. Molecular dynamics simulations further attribute this stabilization to enhanced hydrophobic burial of the trifluoromethyl group, with the coiled-coil binding energy being 55% more favorable upon fluorination [1].

Peptide Engineering Protein Thermostability Coiled-Coil Design Leucine Zipper Fluorinated Amino Acids

Chloramphenicol Acetyltransferase Activity and Stability

Global substitution of all 13 leucine residues in chloramphenicol acetyltransferase (CAT) with 5,5,5-trifluoroleucine produces divergent outcomes: catalytic activity is fully preserved under standard reaction conditions (ambient temperature) compared to wild-type CAT, yet thermostability is reduced as incorporation levels increase [1]. Circular dichroism analysis reveals that while fluorination significantly enhances secondary structure content, this structural ordering does not translate to improved thermal or chemical stability upon heating or exposure to denaturants [1].

Enzyme Engineering Global Amino Acid Substitution Fluorinated Proteins Chloramphenicol Acetyltransferase Thermostability Profiling

Enhanced Membrane Binding in Fluorinated Melittin

Investigation of trifluoroleucine substitution into melittin demonstrates enhanced membrane-binding behavior compared to the natural hydrogenated melittin. The fluorinated analog exhibits stronger partitioning into lipid bilayers, attributed to the increased hydrophobic character of the trifluoromethyl side chain and fluorocarbon-hydrocarbon phase separation phenomena [1]. This constitutes a direct comparison of membrane interaction properties between fluorinated and non-fluorinated versions of the same peptide scaffold [1].

Membrane-Active Peptides Fluoropeptide Biophysics Melittin Engineering Hydrophobic Partitioning Tetramerization

Application Scenarios: (4S)-5,5,5-Trifluoro-D-leucine


Thermostabilized Coiled-Coil and Leucine Zipper Peptides

When designing coiled-coil domains or leucine zipper motifs requiring enhanced thermal tolerance, (4S)-5,5,5-Trifluoro-D-leucine enables a documented 13°C increase in thermal unfolding midpoint temperature when substituted at d-positions of the GCN4-p1d scaffold, accompanied by a 0.5–1.2 kcal/mol increase in folding free energy and a 55% improvement in coiled-coil binding energy relative to the hydrogenated form [1]. This quantifiable stabilization, validated at 30 μM peptide concentration via circular dichroism thermal denaturation, makes the compound directly applicable for synthetic peptides used in high-temperature biochemical assays, biosensor components requiring thermal resilience, and structural biology studies of protein folding thermodynamics [1].

Fluorinated Membrane-Interacting Peptide Studies

For investigations requiring systematic assessment of how fluorination modulates peptide-lipid interactions, (4S)-5,5,5-Trifluoro-D-leucine provides a characterized building block with documented enhanced membrane-binding affinity. Direct comparative studies using melittin demonstrate that trifluoroleucine substitution increases membrane partitioning relative to natural leucine-containing controls, driven by the combined effects of elevated side-chain hydrophobicity and fluorocarbon-hydrocarbon phase separation [2]. This evidence supports procurement for projects examining fluoropeptide biophysics, antimicrobial peptide optimization, or the design of lipid-bilayer-targeting delivery vectors where enhanced membrane insertion is a desired property [2].

Context-Dependent Global Substitution in Enzyme Engineering

When evaluating the functional consequences of non-canonical amino acid incorporation across entire enzyme scaffolds, (4S)-5,5,5-Trifluoro-D-leucine enables assessment of fluorination effects on both catalytic activity and structural stability. Evidence from chloramphenicol acetyltransferase demonstrates that full leucine substitution with trifluoroleucine preserves ambient-temperature enzymatic activity while revealing a context-specific trade-off wherein enhanced secondary structure content does not confer thermostability [3]. This makes the compound suitable for systematic studies probing the relationship between fluorination level and enzyme function, directed evolution campaigns aimed at recovering or optimizing activity in fluorinated backgrounds, and investigations of how fluorocarbon cores influence protein folding landscapes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S)-5,5,5-Trifluoro-D-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.